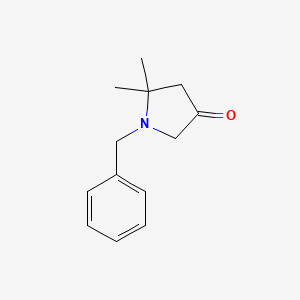
1-Benzyl-5,5-dimethylpyrrolidin-3-one
Descripción general
Descripción
1-Benzyl-5,5-dimethylpyrrolidin-3-one is a chemical compound with the molecular formula C13H17NO . It is also known as BZP or 1-benzylpiperazine. The compound belongs to the class of piperazine derivatives.
Molecular Structure Analysis
The InChI code for 1-Benzyl-5,5-dimethylpyrrolidin-3-one is 1S/C13H17NO/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-Benzyl-5,5-dimethylpyrrolidin-3-one has a molecular weight of 203.28 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Reactivity Studies
Research has shown that derivatives of 1-Benzyl-5,5-dimethylpyrrolidin-3-one can be used in various chemical synthesis processes. For example, Crich and Ranganathan (2002) explored the diastereoselectivity in the cyclization of alkene radical cations, generating pyrrolidines with moderate to high diastereoselectivity (Crich & Ranganathan, 2002). Similarly, Zhao et al. (2006) reported the acid-catalyzed rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine, highlighting the compound's role in different chemical transformations (Zhao, Jeon, Nadkarni, & Sayre, 2006).
2. Pharmacological Research
The compound has been utilized in the development of pharmacologically active molecules. Hutchinson et al. (2009) described the synthesis of a potent 5-lipoxygenase-activating protein leukotriene synthesis inhibitor, which includes a derivative of 1-Benzyl-5,5-dimethylpyrrolidin-3-one (Hutchinson et al., 2009).
3. Corrosion Inhibition
In the field of materials science, Chafiq et al. (2020) studied the inhibition properties of compounds related to 1-Benzyl-5,5-dimethylpyrrolidin-3-one for mild steel corrosion in acidic solutions, demonstrating its potential as an effective corrosion inhibitor (Chafiq et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including wearing protective gloves and eye/face protection .
Propiedades
IUPAC Name |
1-benzyl-5,5-dimethylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSWGFCAFRJPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5,5-dimethylpyrrolidin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)
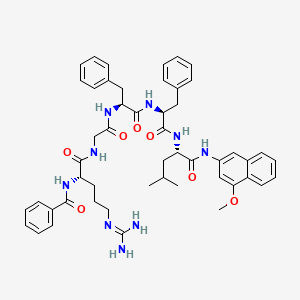
![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)


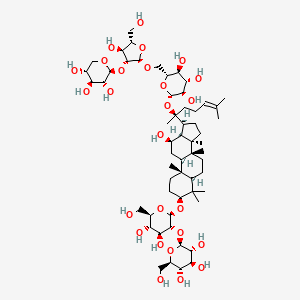

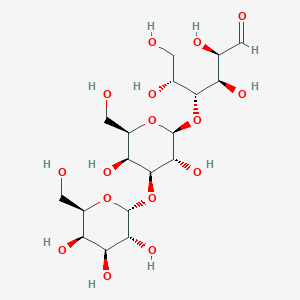

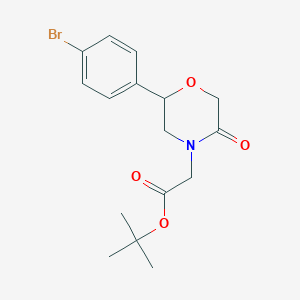
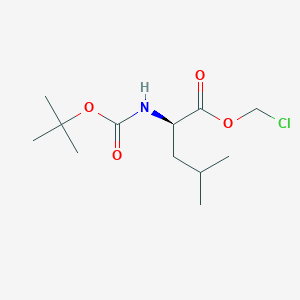

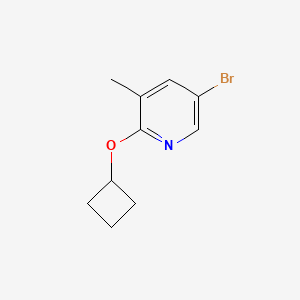
![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)